1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene
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Overview
Description
1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene is an organic compound that features a naphthalene ring substituted with a 4-chlorobenzene-1-sulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene typically involves electrophilic aromatic substitution reactions. One common method includes the sulfonylation of naphthalene with 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the sulfonyl group can direct incoming electrophiles to specific positions on the aromatic ring.
Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzene moiety can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include sulfur trioxide (SO3) and concentrated sulfuric acid (H2SO4) for sulfonation reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chlorine atom with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation reactions can yield sulfonated derivatives, while nucleophilic substitution can produce compounds with various functional groups replacing the chlorine atom .
Scientific Research Applications
1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. Additionally, the aromatic rings can participate in π-π stacking interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-[(methylsulfonyl)methyl]benzene: Similar in structure but lacks the naphthalene ring.
4-Chlorotoluene: Contains a chlorobenzene moiety but without the sulfonyl group.
Properties
CAS No. |
558465-82-0 |
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Molecular Formula |
C17H13ClO2S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)sulfonylmethyl]naphthalene |
InChI |
InChI=1S/C17H13ClO2S/c18-15-8-10-16(11-9-15)21(19,20)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 |
InChI Key |
XSEVQDYYRUFDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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